molecular formula C8H14N4O B1472962 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide CAS No. 1858256-70-8

5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide

Cat. No.: B1472962
CAS No.: 1858256-70-8
M. Wt: 182.22 g/mol
InChI Key: RPMOPJDEWMQPNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide (CAS 956935-39-0) is a pyrazole-based chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal uses. Pyrazole-carbohydrazide derivatives are recognized in scientific literature as valuable scaffolds in medicinal chemistry and drug discovery research . These compounds are frequently investigated for their diverse biological activities. For instance, closely related analogues have been studied as core structures for developing potential antidiabetic agents , where they have shown activity as inhibitors of the alpha-glucosidase and alpha-amylase enzymes, key targets for managing postprandial blood glucose levels . Additionally, research on similar structures indicates potential antioxidant properties and radical scavenging abilities, which are relevant in studies of oxidative stress . The carbohydrazide functional group also makes this compound a versatile precursor or building block for the synthesis of more complex molecules, including various heterocycles and Schiff bases, which can be designed for specific research applications . Researchers can utilize this compound to explore its physicochemical properties and potential in developing new pharmacologically active molecules. Please refer to the product's safety data sheet and handle it with appropriate personal protective equipment.

Properties

IUPAC Name

5-methyl-1-propylpyrazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-3-4-12-6(2)5-7(11-12)8(13)10-9/h5H,3-4,9H2,1-2H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMOPJDEWMQPNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=N1)C(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501184206
Record name 1H-Pyrazole-3-carboxylic acid, 5-methyl-1-propyl-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501184206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858256-70-8
Record name 1H-Pyrazole-3-carboxylic acid, 5-methyl-1-propyl-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858256-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-carboxylic acid, 5-methyl-1-propyl-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501184206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic effects against various diseases, including cancer, inflammation, and microbial infections. This article provides a comprehensive overview of the biological activity of this compound, synthesizing findings from multiple studies to highlight its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H14N4O\text{C}_8\text{H}_{14}\text{N}_4\text{O}

This structure features a pyrazole ring with a propyl group and a carbohydrazide moiety, which is crucial for its biological activity.

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Inhibition of Enzymes : Studies indicate that pyrazole derivatives can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
  • Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of cancer cells, particularly in breast cancer models. It operates through mechanisms that induce apoptosis and inhibit cell cycle progression .
  • Antimicrobial Properties : Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains, suggesting its potential as an antibiotic agent .

Biological Activity Data

Activity Type Tested Models Results Reference
CytotoxicityMCF-7 and MDA-MB-231 cellsIC50 < 10 µM; synergistic with doxorubicin
Anti-inflammatoryCarrageenan-induced edema modelComparable to indomethacin
AntimicrobialVarious bacterial strainsSignificant activity against E. coli, S. aureus

Case Study 1: Anticancer Activity

In a study focused on breast cancer cell lines MCF-7 and MDA-MB-231, this compound was tested for cytotoxic effects. The compound exhibited potent cytotoxicity with an IC50 value below 10 µM. Notably, when combined with doxorubicin, it demonstrated a synergistic effect that enhanced cell death rates compared to doxorubicin alone .

Case Study 2: Anti-inflammatory Effects

In an animal model of inflammation induced by carrageenan, the compound displayed significant anti-inflammatory effects comparable to standard treatments like indomethacin. This suggests its potential for therapeutic use in managing inflammatory conditions .

Case Study 3: Antimicrobial Efficacy

Research investigating the antimicrobial properties of this compound found it effective against common pathogens such as E. coli and S. aureus. The presence of the aliphatic amide group was identified as crucial for enhancing antimicrobial activity .

Scientific Research Applications

Pharmaceutical Development

Antitumor Activity
Research has shown that 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide exhibits significant potential as an antitumor agent. Various studies have evaluated its cytotoxic effects against cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). For instance, derivatives of pyrazole compounds have been synthesized and tested, revealing promising results in inhibiting cell growth with IC50 values indicating effective concentrations for therapeutic use .

Mechanism of Action
The mechanism through which this compound exerts its effects is primarily linked to its interaction with specific biological targets, such as enzymes involved in metabolic pathways. The presence of the pyrazole ring allows for hydrogen bonding and π-stacking interactions with biomolecules, enhancing its bioactivity .

Agricultural Chemistry

Agrochemical Applications
this compound serves as a building block in the synthesis of agrochemicals, particularly herbicides. These compounds are essential for controlling unwanted plant growth, thereby improving crop yields . The ability to modify the pyrazole structure facilitates the development of more effective herbicides tailored to specific agricultural needs.

Material Science

Corrosion Inhibition
Recent studies indicate that pyrazole derivatives, including this compound, can act as corrosion inhibitors for mild steel in acidic environments. This property is crucial for enhancing the durability and longevity of materials used in various industrial applications. The effectiveness of these compounds in reducing corrosion rates highlights their potential utility in protective coatings and materials engineering.

Analytical Chemistry

Detection and Quantification
In analytical chemistry, this compound is employed in methods designed to detect and quantify other chemical substances. Its role in environmental monitoring and quality control processes is significant, aiding researchers in ensuring compliance with safety standards .

Summary of Key Applications

Field Application Key Findings
Pharmaceutical DevelopmentAntitumor activityEffective against A549 and HepG2 cell lines; mechanisms involve enzyme inhibition
Agricultural ChemistryHerbicide synthesisEnhances crop yields by controlling unwanted plant growth
Material ScienceCorrosion inhibitionReduces corrosion rates in mild steel; useful in protective coatings
Analytical ChemistryDetection methodsAids in environmental monitoring and quality control

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Core

A. Alkyl Chain Modifications

  • 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide : Replacing the propyl group with an ethyl chain reduces steric bulk and hydrophobicity. This modification could influence binding affinity in biological targets or alter adsorption kinetics in corrosion inhibition .
  • 5-Methyl-1H-pyrazole-3-carbohydrazide (MPC) : The absence of a propyl group reduces molecular weight (154.15 g/mol) and increases polarity. MPC achieved 95% corrosion inhibition efficiency at 10⁻³ M, suggesting that alkyl chain length inversely correlates with solubility but may enhance surface coverage .

B. Aromatic and Heterocyclic Substituents

Heterocycle Replacements

  • 6-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide : Replacing the pyrazole ring with an isoxazolo-pyridine system alters electronic properties and solubility. The cyclopropyl group may confer metabolic stability, though the molecular weight (247.26 g/mol) is lower than the pyrazole analogs .

Physicochemical and Structural Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Application Notable Findings
5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide C₈H₁₄N₄O 182.23 Propyl, Methyl Corrosion inhibition Potential enhanced adsorption
MPC (5-Methyl-1H-pyrazole-3-carbohydrazide) C₅H₈N₄O 154.15 Methyl Corrosion inhibition 95% efficiency at 10⁻³ M
5-(5-Methyl-2-thienyl)-...-carbohydrazide C₁₄H₁₃N₅OS 328.37 Thienyl, Pyridinyl Not specified Enhanced π-π interactions
DHODH Inhibitor (8o) C₂₁H₂₀F₂N₄O₂ 410.41 Difluorophenoxy, Cyclopropyl Medicinal chemistry High target affinity

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically proceeds via the following key steps:

  • Step 1: Synthesis of the pyrazole core, often by cyclocondensation of β-diketones or 1,3-dicarbonyl compounds with hydrazine derivatives.
  • Step 2: Selective alkylation at the N-1 position with a propyl group.
  • Step 3: Introduction of the carbohydrazide group at the 3-position, usually via hydrazinolysis of the corresponding ester or acid derivative.

Preparation of 1-Propyl-5-methyl-pyrazole-3-carboxylic Acid or Ester Precursors

A pivotal intermediate is 1-propyl-5-methyl-pyrazole-3-carboxylic acid or its ester, which can be prepared by alkylation of 5-methyl-1H-pyrazole-3-carboxylic acid or ester with propyl halides under basic conditions.

Typical Reaction Conditions:

Parameter Details
Starting material 5-Methyl-1H-pyrazole-3-carboxylic acid or ethyl ester
Alkylating agent Propyl halides (e.g., propyl bromide)
Base Sodium hydride (NaH), potassium carbonate (K2CO3)
Solvent Aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature Room temperature to 80 °C
Reaction time Several hours (typically 4–24 h)
Workup Aqueous quench, extraction, purification by recrystallization or chromatography

This method yields 1-propyl-5-methyl-pyrazole-3-carboxylic acid or ester with moderate to high yields (up to 75%) and good selectivity.

Conversion to Carbohydrazide

The carboxylic acid or ester intermediate is then converted to the carbohydrazide by reaction with hydrazine hydrate under reflux conditions.

Typical Reaction Conditions:

Parameter Details
Starting material 1-Propyl-5-methyl-pyrazole-3-carboxylic acid or ester
Reagent Hydrazine hydrate (NH2NH2·H2O)
Solvent Ethanol or methanol
Temperature Reflux (70–80 °C)
Reaction time 4–12 hours
Workup Cooling, filtration of precipitate, washing with cold ethanol

This step converts esters or acids into the corresponding carbohydrazide with yields typically ranging from 70% to 85%.

Detailed Reaction Example

Preparation of Ethyl 1-methyl-3-propyl-pyrazole-5-carboxylate (Intermediate)

  • Starting from ethyl 3-methyl-pyrazole-5-carboxylate, alkylation with propyl bromide is performed in DMF using potassium carbonate as the base.
  • The reaction mixture is stirred at 60 °C for 12 hours.
  • After aqueous workup and extraction, the product is purified by fractional distillation or chromatography.
  • Yield: ~75%
  • Boiling point: 125–128 °C at 13 mmHg.

Hydrazinolysis to this compound

  • The ester is reacted with hydrazine hydrate in ethanol under reflux for 6 hours.
  • The reaction mixture is cooled, and the precipitated carbohydrazide is filtered and washed.
  • Yield: ~80%
  • Melting point: typically 260–265 °C (depending on purity).

Analytical and Purification Techniques

  • Purification: Recrystallization from ethanol or methanol is common; chromatographic methods (silica gel column chromatography or preparative HPLC) are used for higher purity.
  • Characterization: Confirmed by NMR (¹H and ¹³C), IR (carbohydrazide NH and C=O stretches), mass spectrometry (molecular ion peak at m/z 168.19), and melting point determination.
  • Isomer Separation: Alkylation reactions may produce regioisomer mixtures (e.g., N-1 vs. N-2 alkylation), which require chromatographic separation or fractional distillation.

Summary Table of Preparation Methods

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Alkylation of pyrazole 5-Methyl-1H-pyrazole-3-carboxylic acid + propyl bromide, K2CO3, DMF, 60 °C, 12 h 70–75 Possible isomer mixture; purification needed
2 Hydrazinolysis Ester or acid + hydrazine hydrate, EtOH, reflux 6 h 70–85 Precipitation and filtration for isolation

Research Findings and Optimization Notes

  • Selectivity: Alkylation selectivity can be influenced by the choice of base and solvent. Sodium hydride tends to give cleaner N-1 alkylation than potassium carbonate but requires careful handling due to its reactivity.
  • Reaction Monitoring: TLC and HPLC are effective for monitoring reaction progress and detecting isomer formation.
  • Scale-up: Continuous flow reactors have been reported for industrial scale-up, improving heat transfer and reaction control, enhancing yield and purity.
  • Purification Challenges: Chromatographic separation of regioisomers can be labor-intensive; optimizing reaction conditions to minimize isomer formation is preferred.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide, and how can reaction efficiency be optimized?

  • Methodology :

  • Cyclocondensation : Start with ethyl acetoacetate and phenylhydrazine to form the pyrazole core, followed by alkylation with propyl halides to introduce the propyl group .
  • Hydrazide Formation : React pyrazole-3-carboxylate esters with hydrazine hydrate under reflux in ethanol to yield carbohydrazides .
  • Optimization : Use alkaline conditions (e.g., KOH/EtOH) to enhance nucleophilic substitution efficiency during alkylation . Monitor reaction progress via TLC or HPLC to minimize side products.

Q. How is this compound characterized, and what analytical techniques validate its structural integrity?

  • Methodology :

  • Elemental Analysis : Confirm stoichiometry (C, H, N content) to verify purity .
  • Spectral Data :
  • ¹H/¹³C NMR : Identify proton environments (e.g., methyl at δ 2.3 ppm, propyl chain at δ 0.9–1.7 ppm) and carbonyl signals (δ 160–170 ppm) .
  • IR Spectroscopy : Detect N–H stretches (~3250 cm⁻¹ for hydrazide) and C=O stretches (~1650 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for pyrazole carbohydrazide derivatives across studies?

  • Methodology :

  • Comparative Assays : Replicate experiments under standardized conditions (e.g., MES-induced seizures vs. pentylenetetrazol models) to isolate variable outcomes .
  • Structural-Activity Analysis : Compare substituent effects (e.g., electron-withdrawing groups at position 4 vs. alkyl chains) using multivariate regression .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends in EC₅₀ values or toxicity thresholds .

Q. What computational strategies are effective in designing this compound derivatives with enhanced bioactivity?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate ligand-receptor interactions (e.g., binding to GABA-A receptors for anticonvulsant activity) .
  • QSAR Modeling : Apply Gaussian-based DFT calculations to correlate electronic parameters (e.g., HOMO-LUMO gaps) with biological endpoints .
  • Reaction Path Optimization : Leverage ICReDD’s quantum chemical workflows to predict optimal reaction conditions (e.g., solvent polarity, catalyst choice) .

Q. How can stability issues of this compound under varying pH and temperature conditions be systematically addressed?

  • Methodology :

  • Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .
  • pH-Dependent Studies : Use phosphate buffers (pH 3–10) to identify hydrolysis-prone functional groups (e.g., hydrazide linkage) .
  • Excipient Screening : Test stabilizers like cyclodextrins or PEG to enhance shelf life in formulations .

Q. What QSAR approaches are most reliable for predicting the anticonvulsant activity of pyrazole carbohydrazide analogs?

  • Methodology :

  • Descriptor Selection : Calculate topological indices (e.g., Wiener index) and electronic parameters (e.g., dipole moment) using ChemAxon or MOE .
  • Machine Learning : Train random forest models on datasets from PubChem or ChEMBL to classify active/inactive analogs .
  • Validation : Apply leave-one-out cross-validation (LOO-CV) to ensure model robustness (R² > 0.85) .

Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) for pyrazole derivatives synthesized via different routes?

  • Methodology :

  • Stereochemical Analysis : Use NOESY or ROESY to detect spatial proximity of protons, resolving ambiguities in alkyl chain conformations .
  • Crystallography : Obtain single-crystal X-ray structures to confirm tautomeric forms (e.g., keto-enol equilibria) .
  • Dynamic NMR : Perform variable-temperature NMR to observe coalescence of signals for rotameric populations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide
Reactant of Route 2
5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.